2,6-Dibromo-3-nitropyridin-4-amine
Overview
Description
2,6-Dibromo-3-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3Br2N3O2 and a molecular weight of 296.91 . It is used in various industries and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis
The InChI code for 2,6-Dibromo-3-nitropyridin-4-amine is 1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Selective Vicarious Nucleophilic Amination
2,6-Dibromo-3-nitropyridin-4-amine has been utilized in the selective vicarious nucleophilic amination of nitropyridines. This process is significant for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines, yielding products through nucleophilic substitution reactions using reagents such as hydroxylamine and 4-amino-1,2,4-triazole. The method offers moderate to good yields and demonstrates a general approach for synthesizing these nitropyridine derivatives (Bakke, Svensen & Trevisan, 2001).
Synthesis of Nitro and Amino Pyridines
The compound is also instrumental in the synthesis of various nitro and amino pyridines, serving as a critical intermediate. These pyridines are extensively used in forming biologically active compounds, especially in pharmaceutical and agrochemical sectors. Innovative methods like three-component ring transformation (TCRT) have been reported for synthesizing diverse nitro compounds, underlining the versatility of 2,6-Dibromo-3-nitropyridin-4-amine in producing compounds of high significance in chemistry, biology, and material sciences (Le & Nishiwaki, 2018).
Synthesis of 2-Aminopyridines
2,6-Dibromo-3-nitropyridin-4-amine is pivotal in synthesizing 2-aminopyridines, compounds of great biological and chemical significance. These structures are integral to bioactive natural products, medicinally important compounds, and organic materials. The synthesis method involves reactions with primary or secondary amines, leading to 6-bromopyridine-2-amines, which are then used as substrates for subsequent C-C cross-coupling reactions, highlighting the compound's role in creating structurally complex and biologically significant entities (Bolliger, Oberholzer & Frech, 2011).
Regioselective Synthesis of Triaminopyridines
The compound's application extends to the regioselective synthesis of triaminopyridines, starting from 2,6-dibromo-4-nitropyridine. This method allows the creation of various regioisomers of 2,4,6-triamino substituted pyridine, showcasing a general route to synthesizing these unsymmetrical amino pyridines, which are valuable in diverse chemical and pharmacological research domains (Shetty et al., 2007).
properties
IUPAC Name |
2,6-dibromo-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELQQMDXWZGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693025 | |
Record name | 2,6-Dibromo-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-nitropyridin-4-amine | |
CAS RN |
848470-14-4 | |
Record name | 2,6-Dibromo-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.